Sodium 2,2-Dimethylbutyrate

Description

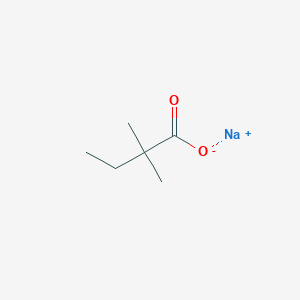

Structure

3D Structure of Parent

Properties

CAS No. |

3934-02-9 |

|---|---|

Molecular Formula |

C6H11NaO2 |

Molecular Weight |

138.14 g/mol |

IUPAC Name |

sodium;2,2-dimethylbutanoate |

InChI |

InChI=1S/C6H12O2.Na/c1-4-6(2,3)5(7)8;/h4H2,1-3H3,(H,7,8);/q;+1/p-1 |

InChI Key |

OOPXYEYPPHJHSE-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)(C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Steps and Conditions

The synthesis proceeds through three stages:

-

Grignard Reagent Formation :

-

Reagents : 2-methyl-2-butylchloride (t-amyl chloride), magnesium turnings, tetrahydrofuran (THF), toluene.

-

Conditions : 80–90°C for 2 hours under an inert atmosphere.

-

Mechanism : The Grignard reagent (tert-amyl magnesium chloride) is generated via a single-electron transfer process.

-

-

Carboxylation with CO₂ :

-

Reagent : CO₂ gas.

-

Conditions : 35–45°C for 1 hour.

-

Mechanism : CO₂ reacts with the Grignard reagent to form the carboxylate intermediate.

-

-

Hydrolysis and Acidification :

-

Reagents : Hydrochloric acid (HCl), water.

-

Conditions : Reflux at 4 hours.

-

Mechanism : Protonation of the carboxylate yields 2,2-dimethylbutyric acid.

-

Purification and Characterization

The crude acid undergoes:

-

Neutralization : Alkaline extraction with NaOH to isolate the acid.

-

Vacuum Distillation : Purification at 94–95°C under 5 mmHg pressure, yielding >99% purity.

Carbonylation Technology

An alternative method employs carbonylation of isoamyl alcohol using a solid acid catalyst, as described in Chinese patents. This approach avoids Grignard reagents, offering a simpler route for industrial-scale production.

Advantages and Limitations

-

Advantages : Scalable, avoids hazardous Grignard reagents.

-

Limitations : Lower reported yields compared to the Grignard method.

LC-MS/MS Analysis

-

Column : Phenomenex Synergi Hydro-RP (4μm, 2×100 mm).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-dimethylbutyrate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert it back to 2,2-dimethylbutyric acid.

Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylate derivatives.

Reduction: 2,2-dimethylbutyric acid.

Substitution: Alkylated derivatives of 2,2-dimethylbutyrate.

Scientific Research Applications

Pharmacokinetics and Safety Profile

The pharmacokinetic characteristics of SDMB have been extensively studied in clinical trials. In a phase IIa study involving healthy volunteers, SDMB was administered at varying doses (2 to 20 mg/kg) over a period of 14 days. Key findings include:

- Absorption and Bioavailability : SDMB demonstrated rapid absorption with peak plasma concentrations achieved within 0.6 to 1.3 hours post-dose. The mean half-life ranged from 9 to 15 hours, indicating potential for once-daily dosing .

- Safety : The compound was well-tolerated across all dose levels with no significant adverse events reported. Increases in reticulocyte counts were observed, suggesting stimulation of erythropoiesis .

Treatment of Hemoglobinopathies

The primary therapeutic application of sodium 2,2-dimethylbutyrate is in the treatment of hemoglobinopathies such as sickle cell disease and beta-thalassemia:

- Sickle Cell Disease : A phase II clinical trial evaluated the efficacy of HQK-1001 in patients with hemoglobin SS or S/β^0 thalassemia. Patients received daily doses ranging from 30 mg/kg to 50 mg/kg over a period of 26 weeks. The results indicated significant increases in fetal hemoglobin levels, which are crucial for ameliorating the symptoms associated with sickle cell disease .

- Beta-Thalassemia : Similar studies have shown that SDMB can increase fetal hemoglobin levels in patients with beta-thalassemia, thereby reducing anemia severity and improving overall health outcomes .

Pediatric Applications

Recent developments have led to the establishment of a pediatric investigation plan for this compound aimed at treating inborn errors of amino acid metabolism such as propionic acidemia and methylmalonic acidemia . This indicates the compound's versatility and potential use in younger populations.

Comparative Efficacy with Other Treatments

A comparative analysis has been conducted between this compound and other existing treatments such as hydroxyurea:

| Treatment | Mechanism | Efficacy | Notes |

|---|---|---|---|

| This compound | Induces fetal hemoglobin | Significant increase in HbF levels | Oral administration; well-tolerated |

| Hydroxyurea | Increases fetal hemoglobin | Moderate increase; requires strict adherence | Oral; side effects may limit use |

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy and safety of this compound:

- A randomized controlled trial showed that patients treated with SDMB exhibited higher fetal hemoglobin levels compared to those receiving placebo .

- Another study highlighted the drug's ability to stimulate erythropoiesis effectively while maintaining an excellent safety profile across diverse populations .

Mechanism of Action

The mechanism of action of sodium 2,2-dimethylbutyrate involves its role as a short-chain fatty acid derivative. It can induce the expression of fetal globin genes, which is beneficial in treating hemoglobinopathies. The molecular targets include histone deacetylases, which are inhibited by this compound, leading to changes in chromatin structure and gene expression .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Phase I Trials : SDMB increased absolute reticulocyte counts by 50–60% in healthy volunteers, correlating with erythroid progenitor stimulation . HbF+ reticulocytes rose transiently, aligning with erythroid maturation timelines .

- Preclinical Efficacy : In primates, SDMB elevated HbF by 5–10% and total hemoglobin by 1–2 g/dL .

Data Tables

Table 1: Pharmacokinetic Profile of SDMB (Single Dose)

| Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC0-∞ (h·μg/mL) | t1/2 (h) |

|---|---|---|---|---|

| 2 | 4.8 | 0.6 | 38.4 | 5.6 |

| 20 | 88.9 | 1.3 | 1190 | 11.3 |

Table 2: Reticulocyte Response in Repeat-Dose Study

| Group | Baseline Reticulocytes (×10⁹/L) | Post-Treatment (Day 27) | Change (%) |

|---|---|---|---|

| Placebo | 50 | 52 | +4% |

| SDMB (15 mg/kg/day) | 50 | 80 | +60% |

Source:

Biological Activity

Sodium 2,2-dimethylbutyrate (SDMB) is a novel short-chain fatty acid derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of beta-hemoglobinopathies such as sickle cell disease and beta thalassemia. This compound is known for its ability to induce fetal hemoglobin (HbF) synthesis, thereby ameliorating anemia associated with these conditions.

Induction of Fetal Hemoglobin

One of the primary biological activities of SDMB is its role as an inducer of fetal hemoglobin synthesis. Research indicates that SDMB can stimulate the production of HbF, which is beneficial in managing conditions characterized by low levels of adult hemoglobin. The mechanism involves the modulation of histone deacetylase (HDAC) activity, which leads to increased expression of gamma-globin genes and subsequent production of HbF.

Pharmacokinetics and Safety Profile

A study assessing the pharmacokinetics and safety of SDMB demonstrated that it is well-tolerated in healthy adults. The compound was administered at various doses (2, 5, 10, and 20 mg/kg), with results showing no significant adverse events related to the medication. The terminal half-life was reported to range from 9 to 15 hours, with increases in mean absolute reticulocyte counts observed across all dose levels .

Clinical Applications

The potential clinical applications of SDMB are particularly relevant in the context of beta thalassemia and sickle cell disease. By increasing HbF levels, SDMB may reduce the severity of anemia and decrease the need for blood transfusions. Current clinical trials are exploring its efficacy in patients with beta thalassemia intermedia, emphasizing its oral bioavailability and convenience compared to traditional therapies .

Case Studies and Clinical Trials

Several studies have documented the effects of SDMB on fetal hemoglobin induction:

- Phase I Study : A double-blind placebo-controlled trial involving healthy adults showed that SDMB significantly increased reticulocyte counts, indicating enhanced erythropoiesis. This study laid the groundwork for further investigation into its use in anemic patients .

- Ongoing Phase II Trials : Current trials are evaluating SDMB's effectiveness in reducing anemia in beta thalassemia intermedia patients over a 26-week period. Preliminary results suggest promising outcomes regarding HbF levels and overall patient well-being .

Comparative Efficacy

In comparative studies with other agents like hydroxyurea and arginine butyrate, SDMB has shown competitive efficacy in inducing HbF synthesis while maintaining a favorable safety profile. For instance, HDAC inhibitors have been noted for their ability to increase gamma-globin expression significantly; however, SDMB offers a more convenient dosing regimen without the toxicity associated with some traditional treatments .

Table: Summary of Clinical Findings on this compound

| Study Type | Population | Dosage (mg/kg) | Duration | Key Findings |

|---|---|---|---|---|

| Phase I | Healthy Adults | 2, 5, 10, 20 | 14 days | Increased reticulocyte counts; well-tolerated |

| Phase II | Beta Thalassemia | TBD | 26 weeks | Ongoing; aims to reduce anemia |

| Comparative Study | Various | Variable | N/A | Competitive efficacy in HbF induction |

Q & A

Q. What is the pharmacological rationale for studying Sodium 2,2-Dimethylbutyrate (SDMB) in beta-hemoglobinopathies?

SDMB, a short-chain fatty acid (SCFA) derivative, induces fetal hemoglobin (HbF) expression by modulating erythroid progenitor cell differentiation. Elevated HbF compensates for defective adult hemoglobin in beta-thalassemia and sickle cell disease, reducing clinical severity. Preclinical studies demonstrated SDMB's ability to stimulate HbF synthesis in non-human primates and human cell cultures, supporting its therapeutic potential .

Q. What pharmacokinetic (PK) parameters are critical in evaluating SDMB in clinical studies?

Key PK parameters include:

- AUC(0-last) : Area under the plasma concentration-time curve from dosing to the last measurable concentration.

- Cmax : Maximum observed plasma concentration.

- Tmax : Time to reach Cmax.

- t1/2 : Terminal half-life (9–15 hours in humans).

- CL/F : Apparent oral clearance. These parameters determine dose proportionality, bioavailability, and exposure-response relationships. Linear dose proportionality was observed for Cmax and AUC in single-dose studies (2–20 mg/kg) .

Q. Which analytical techniques are validated for quantifying SDMB in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method involves protein precipitation with acetonitrile, followed by chromatographic separation and quantification using deuterated internal standards. This technique achieves high sensitivity (lower limit of quantification: 0.1 µg/mL) and specificity for SDMB in plasma .

Advanced Research Questions

Q. How should researchers design a Phase 1 trial to assess SDMB's safety and PK?

- Study Design : Double-blind, placebo-controlled, dose-escalation trials with cohorts receiving 2–30 mg/kg (single-dose) or 5–15 mg/kg (14-day repeat doses).

- Key Considerations :

- Dose Escalation : Proceed after safety review (e.g., no dose-limiting toxicity in prior cohorts).

- Fed vs. Fasting : Assess food effects on absorption (e.g., fed conditions delay Tmax by 4x but do not alter AUC).

- Safety Monitoring : Vital signs, hematology, and adverse event tracking for 28 days post-dosing .

Q. How can inter-individual variability in PK parameters be addressed statistically?

Use mixed-effects ANOVA models to partition variability into dose-dependent, food-related, and random effects. For example:

- Cmax variability : Low (CV%: 14–19%) due to consistent absorption.

- AUC variability : Higher (CV%: 13–61%) due to differences in metabolism. Covariates like body weight, gender, and iron supplementation (e.g., 325 mg ferrous gluconate) should be included in models to explain outliers .

Q. What methodological approaches resolve contradictions in food-effect studies on SDMB absorption?

Conduct crossover studies comparing fed and fasting states within the same cohort. For SDMB:

Q. How do in vitro HbF induction data inform in vivo SDMB dosing?

In vitro cell cultures require SDMB plasma concentrations ≥10 µg/mL for HbF induction. Clinical PK data confirmed that 20 mg/kg doses achieve plasma levels exceeding this threshold, supporting dose selection for efficacy trials .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting results between SDMB's PK and pharmacodynamic (PD) effects?

- Time-Lagged Correlation : PD markers (e.g., reticulocyte counts) peak 2 weeks post-dosing, necessitating lagged statistical models.

- Bootstrap Resampling : Assess robustness of trends in small cohorts (e.g., non-significant HbF increases in early trials).

- Meta-Analysis : Pool data from multiple cohorts to detect subtle effects masked by inter-individual variability .

Q. What statistical models are suitable for comparing SDMB's effects across dosing regimens?

- Linear Regression : Evaluate dose-response relationships (e.g., Cmax vs. reticulocyte counts).

- Repeated-Measures ANOVA : Analyze longitudinal changes in HbF% or AUC across study visits.

- Non-Compartmental Analysis : Calculate AUCinf and CL/F to assess dose proportionality .

Safety and Tolerability

Q. What safety assessments are prioritized in early-phase SDMB trials?

- Primary Endpoints : Adverse events (AEs), vital signs, and laboratory abnormalities (e.g., liver enzymes, creatinine).

- Specialized Assays : F-reticulocytes, F-cells, and absolute reticulocyte counts to monitor erythropoietic activity.

- ECG Monitoring : Detect QT prolongation, though no cardiac events were reported in Phase 1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.